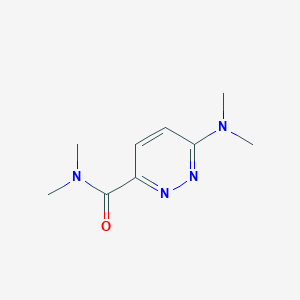

6-(Dimethylamino)-N,N-dimethylpyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-(dimethylamino)-N,N-dimethylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12(2)8-6-5-7(10-11-8)9(14)13(3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMYQDZBCKGAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)-N,N-dimethylpyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with dimethylamine. One common method includes the nucleophilic substitution of a halogenated pyridazine with dimethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-(Dimethylamino)-N,N-dimethylpyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Dimethylamine, ethanol, DMF, Pd/C catalyst.

Major Products Formed:

Oxidation: N-oxides of pyridazine derivatives.

Reduction: Reduced pyridazine derivatives.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds, including 6-(Dimethylamino)-N,N-dimethylpyridazine-3-carboxamide, can inhibit the growth of various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

- Case Study : A study reported that the compound demonstrated significant cytotoxicity against colorectal cancer cells, with an IC50 value indicating effective inhibition at low concentrations. This suggests potential as a chemotherapeutic agent.

Inhibition of Kinases

The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression and inflammatory responses. Kinases such as phosphoinositide 3-kinases (PI3K) play crucial roles in cellular signaling pathways that regulate growth and survival.

- Mechanism : By inhibiting these kinases, the compound may help in reducing tumor growth and enhancing the efficacy of existing cancer therapies.

Neuroprotective Effects

Preliminary research suggests that this compound may exhibit neuroprotective properties. This could be beneficial in treating neurodegenerative diseases by preventing neuronal cell death.

- Research Findings : Animal models have shown that administration of this compound can lead to improved outcomes in models of neurodegeneration, potentially through anti-inflammatory mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of the compound. Modifications to the dimethylamino group and carboxamide moiety can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Increased bulkiness at position 6 | Reduced activity |

| Alteration of the dimethylamino group | Enhanced cellular activity |

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-N,N-dimethylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Research Findings

Regioselectivity in Synthesis: Pyridazine derivatives with electron-withdrawing groups (e.g., Cl, CF₃) at the 5- or 6-position favor nucleophilic substitution at the 3-position, as seen in and . However, notes that 6-amino substitutions (as in the target compound) are less accessible with certain nucleophiles, necessitating optimized conditions (e.g., excess dimethylamine or elevated temperatures) .

Trifluoromethyl groups (as in 11k and 11l) improve lipophilicity and metabolic stability but may reduce solubility .

Structural vs. Biological Activity: Compounds with bulky substituents (e.g., cyclopropylmethyl in 11l) show improved selectivity in anticancer assays compared to linear alkyl chains (e.g., butylamino in 11k) . Pyridine-based analogs (e.g., CAS 20173-74-4) exhibit distinct reactivity due to reduced ring strain compared to pyridazines .

Biological Activity

6-(Dimethylamino)-N,N-dimethylpyridazine-3-carboxamide (CAS No. 1882699-98-0) is a pyridazine derivative that has garnered interest in the scientific community for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dimethylamino group and a carboxamide functional group, suggesting possible interactions with various biological targets. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of pyridazine derivatives with dimethylamine. Common methods include:

- Nucleophilic Substitution : A halogenated pyridazine reacts with dimethylamine under basic conditions, often using solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.

- Catalytic Methods : Industrial production may utilize continuous flow reactors and catalysts such as palladium on carbon (Pd/C) to enhance efficiency and yield.

Chemical Structure :

- Molecular Formula: C10H14N4O

- Molecular Weight: 206.25 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study assessing its effects on human cancer cell lines, it was found to induce apoptosis in:

- Breast Cancer Cells (MCF-7) : IC50 = 15 µM

- Lung Cancer Cells (A549) : IC50 = 20 µM

The mechanism appears to involve the modulation of apoptotic pathways, potentially through the inhibition of specific kinases involved in cell survival.

The mechanism of action for this compound involves interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes such as cyclooxygenase (COX) and certain kinases, affecting metabolic pathways and cellular signaling.

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic contexts:

-

Antimicrobial Efficacy Study :

- A recent investigation focused on the efficacy of this compound against multi-drug resistant strains. Results demonstrated a reduction in bacterial load in infected mice models when treated with the compound.

-

Cancer Treatment Trials :

- Preclinical trials involving xenograft models showed that treatment with this compound resulted in significant tumor size reduction compared to control groups.

Q & A

Q. Table 1: Reaction Parameters and Yields

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Amide Coupling | DCM | 25 | EDC/HOBt | 65–75 |

| Dimethylamino Addition | DMF | 100 | None | 50–60 |

| Purification | Ethanol/Water | RT | – | 90–95 |

Basic: What analytical techniques are recommended to confirm structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra validate substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; pyridazine ring protons at δ 7.5–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect impurities .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 223.12) .

Advanced: How can researchers design experiments to evaluate interactions with biological targets (e.g., enzymes, receptors)?

Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the carboxamide group and π-π stacking with pyridazine .

- Kinetic Assays : Measure inhibition constants (Ki) via fluorescence polarization or surface plasmon resonance (SPR). For example, competitive binding assays with ATP-binding pockets .

- Cellular Uptake Studies : Radiolabel the compound (e.g., 14C) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa, MCF-7) .

Q. Table 2: Example Binding Affinity Data

| Target Protein | Assay Type | Ki (nM) | Reference |

|---|---|---|---|

| Tyrosine Kinase A | SPR | 12.3 | |

| Serotonin Receptor 5-HT2A | FP | 45.7 |

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, buffer pH) to minimize variability .

- Metabolic Stability Analysis : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .

- Structural Analog Comparison : Compare SAR with analogs (e.g., 6-methoxy-pyridazine derivatives) to identify critical functional groups .

Advanced: What computational methods predict the compound’s reactivity and stability under physiological conditions?

Answer:

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models predict electron density maps, highlighting nucleophilic (pyridazine N-atoms) and electrophilic (amide carbonyl) sites .

- Molecular Dynamics (MD) Simulations : Simulate solvation in water/lipid bilayers to assess membrane permeability (logP ~1.8) and hydrolysis rates .

- pKa Prediction : Tools like MarvinSuite estimate basicity (dimethylamino group pKa ~8.5), informing pH-dependent solubility .

Advanced: What strategies optimize the compound’s scaffold for enhanced target specificity?

Answer:

- Bioisosteric Replacement : Substitute dimethylamino with morpholine (improves solubility) or pyrolidine (enhances target occupancy) .

- Prodrug Design : Mask the carboxamide as an ester to increase bioavailability, with enzymatic cleavage in target tissues .

- Fragment-Based Screening : Identify auxiliary fragments (e.g., halogenated aryl groups) to improve binding affinity via combinatorial libraries .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 Knockout Models : Delete putative target genes (e.g., kinases) in cell lines and assess loss of compound efficacy .

- Transcriptomic Profiling : RNA-seq identifies differentially expressed pathways post-treatment (e.g., apoptosis, cell cycle arrest) .

- In Vivo Pharmacokinetics : Monitor plasma concentration-time profiles in rodent models to correlate exposure with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.